5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide
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Overview
Description
5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid.
Conversion to Ester: The carboxylic acid is converted to its ethyl ester derivative using ethanol and a suitable acid catalyst.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate under reflux conditions to yield the carbohydrazide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 5-Chloro-4-oxo-8-methylquinoline-3-carbohydrazide.
Reduction: Formation of 5-Chloro-4-hydroxy-8-methylquinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in the body.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its therapeutic effects.
Biological Effects: The compound’s effects can include antimicrobial activity, inhibition of cancer cell growth, and modulation of immune responses.
Comparison with Similar Compounds
- 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 4-Chloro-8-methylquinoline
Comparison:
- Structural Differences: While these compounds share a quinoline core, they differ in their functional groups and substitutions.
- Unique Properties: 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical and biological properties.
- Applications: Each compound has specific applications based on its structure and reactivity. For example, 5,7-Dichloro-8-hydroxy-2-methylquinoline is known for its antimicrobial properties, while 4-Chloro-8-methylquinoline is used in material science.
Biological Activity
5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a compound belonging to the quinoline family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoline core substituted with a chloro group, a hydroxy group, and a carbohydrazide moiety. The synthesis typically involves the condensation of appropriate quinoline derivatives with hydrazine derivatives under controlled conditions.
Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for various strains such as Staphylococcus aureus and Escherichia coli have been reported to be low, indicating potent antibacterial activity.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0625 |
Escherichia coli | 0.125 |
Klebsiella pneumoniae | 0.250 |
These results suggest that this compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored. Research indicates that these compounds can inhibit viral replication through various mechanisms, potentially targeting viral enzymes or cellular pathways involved in viral entry or replication. For example, studies have identified that modifications to the quinoline structure can enhance its efficacy against HIV and other viruses.
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including HeLa cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various 8-hydroxyquinoline derivatives against multidrug-resistant strains. The study found that compounds similar to this compound exhibited enhanced activity compared to standard antibiotics, suggesting their potential as lead compounds for new treatments .
- Antiviral Evaluation : In another investigation focused on HIV integrase inhibitors, derivatives of 4-hydroxyquinoline were synthesized and tested for their ability to inhibit viral replication. The findings indicated that certain modifications could significantly increase antiviral potency while maintaining low cytotoxicity .
- Anticancer Studies : Research conducted on the cytotoxic effects of quinoline derivatives highlighted that this compound could effectively reduce tumor growth in vitro by triggering apoptotic pathways .
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
5-chloro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O2/c1-5-2-3-7(12)8-9(5)14-4-6(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
IMBVRDPKBATFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
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